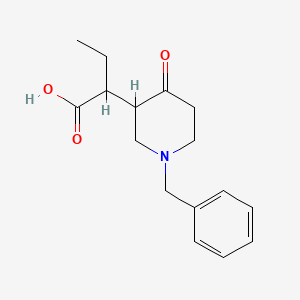

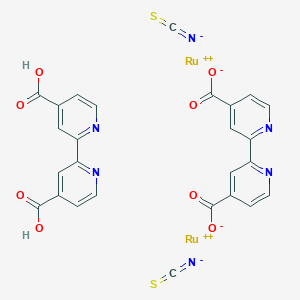

![molecular formula C7H3ClLiN3O2 B8145979 Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8145979.png)

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound that belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are known for their bioisosteric relationship with purines, making them attractive pharmacophores in medicinal chemistry

Preparation Methods

The synthesis of Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This process is often aided by additives such as bis(2-dimethylaminoethyl) ether, which increases the yield and stability of the lithiated intermediate . The reaction conditions usually involve the use of deuterium oxide quench experiments to ensure a higher degree of lithiation .

Chemical Reactions Analysis

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various types of chemical reactions, including electrophilic substitution reactions. Common reagents used in these reactions include aldehydes, ketones, and cyclohexanone derivatives . The major products formed from these reactions are often new building blocks for medicinal chemistry, such as advanced pyrrolopyrimidines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy . It also has applications in the preparation of bioactive molecules with antiviral, antimicrobial, inflammatory, and cancer indications . Additionally, it is used in the preparation of compounds with antibacterial and antitumor activities .

Mechanism of Action

The mechanism of action of Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its binding to specific enzymes. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This binding action also extends to RNA polymerase, contributing to its antimycobacterial activity .

Comparison with Similar Compounds

Similar compounds to Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate include other pyrrolopyrimidine derivatives such as halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides . These compounds are also known for their potent kinase inhibitory activities and are used in cancer therapy . Another similar compound is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a starting material for synthesizing various bioactive molecules .

Properties

IUPAC Name |

lithium;4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2.Li/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13;/h1-2,9H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYACWZWEVPDJO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClLiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

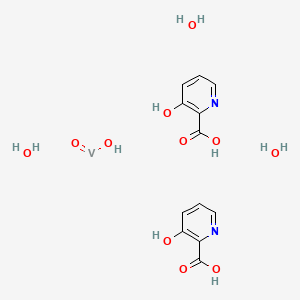

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8145899.png)

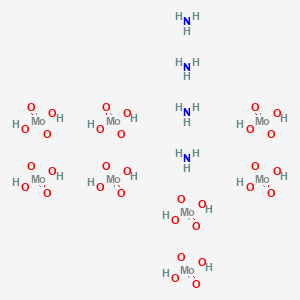

![sodium;(4Z)-4-[(1-hydroxynaphthalen-2-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate](/img/structure/B8145906.png)

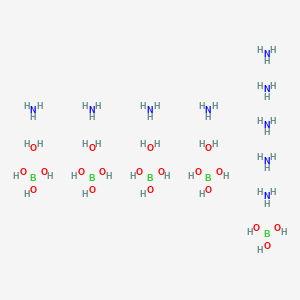

![[6-[(1R,2R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2R,3R)-1-[2-[4-[5-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-5-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methanolate](/img/structure/B8145919.png)

![azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxy-4-hydroxy-5-methoxy-3-sulfooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B8145951.png)

![3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid](/img/structure/B8145973.png)

![Benzyl-[2-(diethylamino)-2-oxoethyl]carbamic acid](/img/structure/B8145978.png)